molecular formula C12H16OS B13346069 2-(Isopentylthio)benzaldehyde

2-(Isopentylthio)benzaldehyde

Cat. No.: B13346069
M. Wt: 208.32 g/mol
InChI Key: GCCVIXSKZXWJKW-UHFFFAOYSA-N
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Description

2-(Isopentylthio)benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, with an isopentylthio substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)benzaldehyde typically involves the introduction of the isopentylthio group to benzaldehyde. One common method is the nucleophilic substitution reaction where benzaldehyde is reacted with isopentylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or other transition metals may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopentylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-(Isopentylthio)benzoic acid.

    Reduction: 2-(Isopentylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopentylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(Isopentylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isopentylthio group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the isopentylthio group, making it less lipophilic.

    2-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of an isopentylthio group.

    2-(Ethylthio)benzaldehyde: Contains an ethylthio group, offering different steric and electronic properties.

Uniqueness: 2-(Isopentylthio)benzaldehyde is unique due to the presence of the isopentylthio group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s lipophilicity and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)benzaldehyde

InChI

InChI=1S/C12H16OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3

InChI Key

GCCVIXSKZXWJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=CC=C1C=O

Origin of Product

United States

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